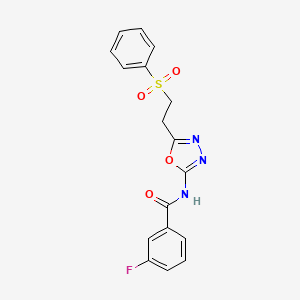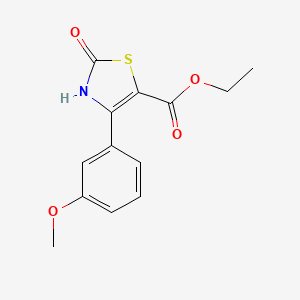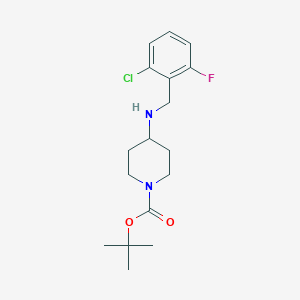![molecular formula C19H15FN2O4 B2967761 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 953227-10-6](/img/structure/B2967761.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as BDDA and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Research has been conducted on similar compounds to explore their potential in inhibiting key enzymes and receptors involved in diseases. For instance, compounds with similar structures have been investigated for their inhibitory activity against phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cancer cell growth and survival. Analogues like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide have shown potency in vitro and in vivo, highlighting the potential of these compounds in cancer treatment (Stec et al., 2011).
Anticancer Activity
Derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity. Compounds such as N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have demonstrated considerable anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Yurttaş et al., 2015).
Antimicrobial Activity
The antimicrobial properties of similar compounds have been assessed, with some derivatives showing promising activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests the potential of these molecules in addressing drug-resistant bacterial infections (Anuse et al., 2019).
Anticonvulsant Evaluation
Studies on indoline derivatives of aryloxadiazole amine and benzothiazole acetamide have demonstrated significant anticonvulsant activities. These findings underscore the potential utility of such compounds in developing new treatments for epilepsy and related disorders (Nath et al., 2021).
Anti-inflammatory and Antioxidant Properties
The synthesis and evaluation of certain benzothiazole derivatives have revealed their potential anti-inflammatory and antioxidant activities. Such compounds could contribute to the development of new therapeutic agents for treating inflammation and oxidative stress-related diseases (Koppireddi et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various biomolecules across the cellular and intracellular membranes.
Mode of Action
This compound acts as a modulator of ATP-binding cassette transporters . It interacts with these transporters, influencing their activity and altering the transport of biomolecules across the cellular and intracellular membranes.
Result of Action
The modulation of ATP-binding cassette transporters by this compound can result in changes in the transport of biomolecules. This can lead to alterations in cellular processes, potentially resulting in therapeutic effects. For instance, this compound and its related compounds have been suggested for the treatment of cystic fibrosis .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-14-4-2-13(3-5-14)17-8-15(22-26-17)9-19(23)21-10-12-1-6-16-18(7-12)25-11-24-16/h1-8H,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHIKLLSVHZFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-[(3-Fluorophenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2967679.png)
![2-[2-Oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2967684.png)



![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2967689.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2967691.png)

![N-{3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B2967693.png)

![N-(4-(3-((6-ethoxybenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967696.png)

![N-[3-(dimethylamino)propyl]-2-hydroxybenzamide](/img/structure/B2967701.png)